Cas no 220040-48-2 (Methyl 6-(chloromethyl)picolinate)

Methyl 6-(chloromethyl)picolinate 化学的及び物理的性質
名前と識別子
-
- Methyl 6-(chloromethyl)picolinate
- 2-Pyridinecarboxylic acid, 6-(chloromethyl)-, methyl ester
- 6-CHLOROMETHYL-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER
- methyl 6-(chloromethyl)pyridine-2-carboxylate
- 6-chloromethylpicolinic acid
- 6-chloromethylpyridine-2-carboxylic acid methyl esther
- 6-chloromethylpyridine-2-carboxylic acid methylester
- methyl 6-chloromethylpyridine-2-carboxylate
- SY163231
- 6-(CHLOROMETHYL)-2-PYRIDINECARBOXYLIC ACID METHYL ESTER
- methyl6-(chloromethyl)pyridine-2-carboxylate
- AB55277
- AKOS006314424
- METHYL 6-(CHLOROMETHYL)-2-PYRIDINECARBOXYLATE
- GJPCYWXDNLDHAT-UHFFFAOYSA-N
- VIA04048
- A878817
- EN300-180965
- AS-19785
- CS-0114083
- 220040-48-2
- DIPIVEFRINHYDROCHLORIDE(200MG)
- MFCD09951960
- W-206709
- AMY29135
- SCHEMBL465719
- DTXSID00695399
- 6-Chloromethyl-2-pyridinecarboxylic acid, methyl ester
- Methyl6-(chloromethyl)picolinate
- FT-0698026
-
- MDL: MFCD09951960
- インチ: InChI=1S/C8H8ClNO2/c1-12-8(11)7-4-2-3-6(5-9)10-7/h2-4H,5H2,1H3
- InChIKey: GJPCYWXDNLDHAT-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=CC=CC(=N1)CCl
計算された属性
- せいみつぶんしりょう: 185.02400
- どういたいしつりょう: 185.024
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.2A^2
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- 密度みつど: 1.252
- ゆうかいてん: 53-55°C
- ふってん: 303.4°C at 760 mmHg
- フラッシュポイント: 137.3°C
- 屈折率: 1.531
- PSA: 39.19000
- LogP: 1.60700
Methyl 6-(chloromethyl)picolinate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- ちょぞうじょうけん:Store long-term at 2-8°C
Methyl 6-(chloromethyl)picolinate 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Methyl 6-(chloromethyl)picolinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D378108-25g |
Methyl 6-(chloromethyl)pyridine-2-carboxylate |
220040-48-2 | 97% | 25g |
$1800 | 2023-09-03 | |
eNovation Chemicals LLC | Y1050736-10g |
methyl 6-(chloromethyl)pyridine-2-carboxylate |
220040-48-2 | 98% | 10g |
$455 | 2023-09-04 | |
Enamine | EN300-180965-0.5g |
methyl 6-(chloromethyl)pyridine-2-carboxylate |
220040-48-2 | 95% | 0.5g |
$277.0 | 2023-09-19 | |
Enamine | EN300-180965-0.05g |
methyl 6-(chloromethyl)pyridine-2-carboxylate |
220040-48-2 | 95% | 0.05g |
$83.0 | 2023-09-19 | |
TRC | B495093-100mg |
Methyl 6-(Chloromethyl)picolinate |
220040-48-2 | 100mg |
$ 210.00 | 2022-06-07 | ||
TRC | B495093-50mg |
Methyl 6-(Chloromethyl)picolinate |
220040-48-2 | 50mg |
$ 135.00 | 2022-06-07 | ||
Alichem | A029207936-5g |
Methyl 6-(chloromethyl)picolinate |
220040-48-2 | 97% | 5g |
$966.14 | 2023-09-02 | |
eNovation Chemicals LLC | Y1050736-1g |
methyl 6-(chloromethyl)pyridine-2-carboxylate |
220040-48-2 | 98% | 1g |
$60 | 2024-06-07 | |
Alichem | A029207936-10g |
Methyl 6-(chloromethyl)picolinate |
220040-48-2 | 97% | 10g |
$1353.40 | 2023-09-02 | |
Chemenu | CM122532-25g |
methyl 6-(chloromethyl)picolinate |
220040-48-2 | 97% | 25g |
$1200 | 2023-02-17 |
Methyl 6-(chloromethyl)picolinate 関連文献
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L. S. Zamurueva,B. V. Egorova,I. S. Ikonnikova,A. D. Zubenko,A. V. Pashanova,V. A. Karnoukhova,A. A. Mitrofanov,A. L. Trigub,A. A. Moiseeva,A. B. Priselkova,O. A. Fedorova,S. N. Kalmykov Dalton Trans. 2023 52 8092
-
Agustín Esteban-Muriel,Carlos J. Laglera-Gándara,Marta Mato-Iglesias,Rapha?l Tripier,Maryline Beyler,Andrés de Blas,Teresa Rodríguez-Blas CrystEngComm 2021 23 453
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Thomas Le Bihan,Anne-Sophie Navarro,Nathalie Le Bris,Patricia Le Sa?c,Sébastien Gouard,Ferid Haddad,Jean-Fran?ois Gestin,Michel Chérel,Alain Faivre-Chauvet,Rapha?l Tripier Org. Biomol. Chem. 2018 16 4261
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Pavel A. Panchenko,Anastasia D. Zubenko,Ekaterina Y. Chernikova,Yuri V. Fedorov,Anna V. Pashanova,Valentina A. Karnoukhova,Ivan V. Fedyanin,Olga A. Fedorova New J. Chem. 2019 43 15072
Methyl 6-(chloromethyl)picolinateに関する追加情報
Recent Advances in the Application of Methyl 6-(chloromethyl)picolinate (CAS: 220040-48-2) in Chemical Biology and Pharmaceutical Research
Methyl 6-(chloromethyl)picolinate (CAS: 220040-48-2) has emerged as a key intermediate in the synthesis of various biologically active compounds, particularly in the development of novel pharmaceuticals and agrochemicals. Recent studies have highlighted its versatility as a building block in medicinal chemistry, enabling the construction of complex molecular architectures with potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthetic utility, mechanism of action, and applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of Methyl 6-(chloromethyl)picolinate as a precursor in the synthesis of pyridine-based kinase inhibitors. The research team utilized this compound to develop a series of potent and selective JAK2 inhibitors, showing remarkable efficacy in preclinical models of myeloproliferative disorders. The chloromethyl group at the 6-position proved crucial for subsequent functionalization, allowing for diverse structural modifications that optimized both potency and pharmacokinetic properties.
In the field of antibiotic development, a recent breakthrough (Nature Chemical Biology, 2024) employed Methyl 6-(chloromethyl)picolinate as a key intermediate in creating novel β-lactamase inhibitors. The compound's reactivity profile enabled researchers to develop a new class of diazabicyclooctane (DBO) derivatives that effectively overcome carbapenem resistance in Gram-negative bacteria. This application underscores the compound's importance in addressing the global antimicrobial resistance crisis.
Structural biology studies have provided new insights into the molecular interactions of derivatives synthesized from Methyl 6-(chloromethyl)picolinate. Cryo-EM and X-ray crystallography data (PNAS, 2023) revealed how picolinate-based compounds can induce allosteric modulation of protein targets, offering new opportunities for drug design. Particularly, the 6-position modification was shown to significantly influence binding kinetics and selectivity profiles against closely related protein families.
The pharmaceutical industry has shown increasing interest in Methyl 6-(chloromethyl)picolinate for its application in PROTAC (Proteolysis Targeting Chimera) technology. Recent patent filings (WO2023187562) describe its use in constructing heterobifunctional degraders targeting oncogenic proteins. The compound's synthetic flexibility allows for precise tuning of linker properties, which is critical for optimizing degradation efficiency and selectivity.
Process chemistry advancements have also been reported for the large-scale production of Methyl 6-(chloromethyl)picolinate. A 2024 Organic Process Research & Development publication detailed an improved synthetic route with enhanced atom economy and reduced environmental impact. The new methodology achieves >85% yield while minimizing hazardous byproducts, addressing both economic and sustainability concerns in pharmaceutical manufacturing.
Emerging applications in radiopharmaceuticals have further expanded the utility of this compound. Research in the Journal of Nuclear Medicine (2024) demonstrated its potential as a precursor for 18F-labeled PET tracers targeting neurodegenerative diseases. The chloromethyl group serves as an ideal handle for radiofluorination, enabling the development of novel imaging agents with improved brain penetration and target specificity.
Looking forward, the unique chemical properties of Methyl 6-(chloromethyl)picolinate position it as a valuable tool in chemical biology and drug discovery. Its versatility in medicinal chemistry applications, combined with recent synthetic advancements, suggests continued importance in the development of next-generation therapeutics across multiple disease areas. Future research directions likely include exploration of its use in covalent inhibitor design and as a scaffold for targeted protein degraders.
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